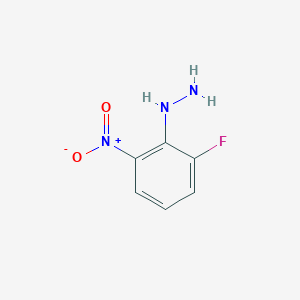
2-Fluoro-6-nitrophenylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-nitrophenylhydrazine is an organic compound with the molecular formula C6H6FN3O2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrophenylhydrazine typically involves the nitration of 2-fluoroaniline followed by the formation of the hydrazine derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position. The resulting 2-fluoro-6-nitroaniline is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Fluoro-6-nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr). Common nucleophiles include amines, thiols, and alkoxides.
Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones and azines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Condensation Reagents: Aldehydes, ketones.
Major Products Formed
Reduction: 2-Fluoro-6-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones and azines.
科学研究应用
2-Fluoro-6-nitrophenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Fluoro-6-nitrophenylhydrazine depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which affect the nucleophilicity and electrophilicity of the molecule. In biological systems, it may interact with enzymes or other proteins through covalent modification or non-covalent interactions, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
2-Fluoro-4-nitrophenylhydrazine: Similar structure but with the nitro group at the 4-position.
2-Fluoro-6-chlorophenylhydrazine: Similar structure but with a chlorine atom instead of a nitro group.
2-Fluoro-6-methylphenylhydrazine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Fluoro-6-nitrophenylhydrazine is unique due to the presence of both fluorine and nitro substituents on the phenyl ring. This combination of electron-withdrawing groups significantly influences the compound’s reactivity and properties, making it distinct from other phenylhydrazine derivatives.
属性
分子式 |
C6H6FN3O2 |
|---|---|
分子量 |
171.13 g/mol |
IUPAC 名称 |
(2-fluoro-6-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(10(11)12)6(4)9-8/h1-3,9H,8H2 |
InChI 键 |
RAZRXFYWGPHNQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)NN)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




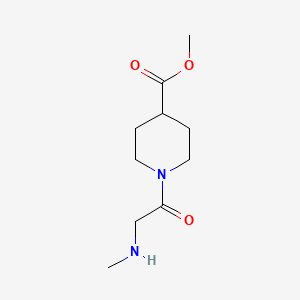
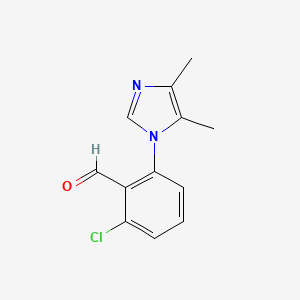
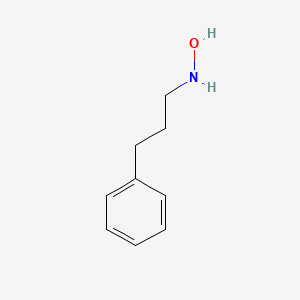
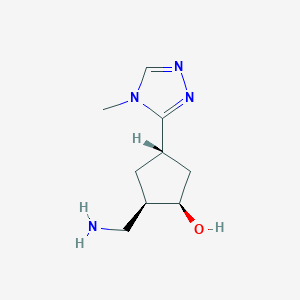
![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)

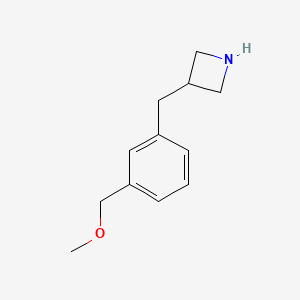
![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
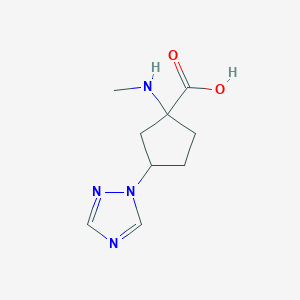
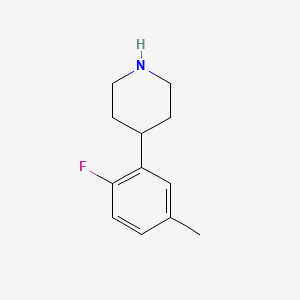
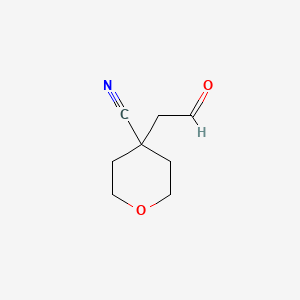
![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)
